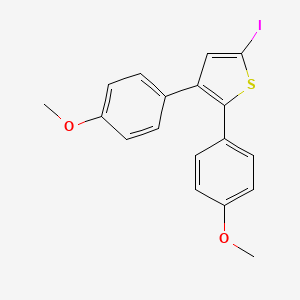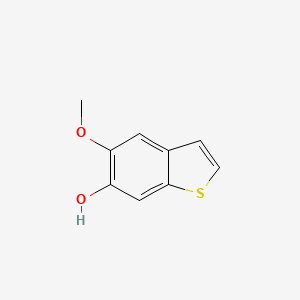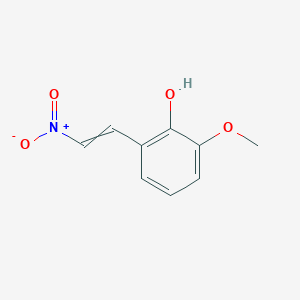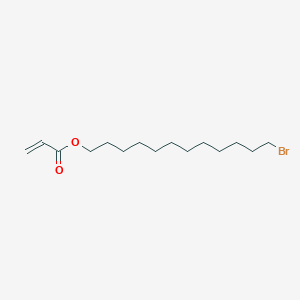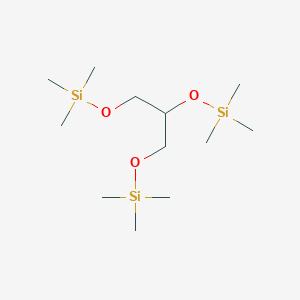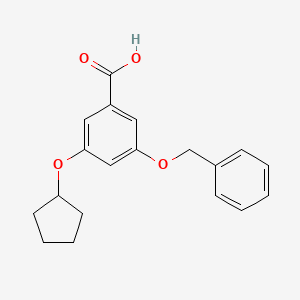
3-Benzyloxy-5-cyclopentyloxy-benzoic acid
Overview
Description
3-Benzyloxy-5-cyclopentyloxy-benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of benzyloxy and cyclopentyloxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-5-cyclopentyloxy-benzoic acid typically involves the following steps:
Formation of Benzyloxy Group: The benzyloxy group can be introduced by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.
Formation of Cyclopentyloxy Group: The cyclopentyloxy group can be introduced by reacting cyclopentanol with a suitable benzene derivative under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzyloxy and cyclopentyloxy substituted benzene derivatives with a benzoic acid derivative using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can occur at the benzyloxy and cyclopentyloxy groups, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and electrophilic reagents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-5-cyclopentyloxy-benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and cyclopentyloxy groups can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-(Benzyloxy)benzoic acid
- 3-(Cyclopentyloxy)benzoic acid
- Benzoic acid derivatives with other alkoxy groups
Comparison:
- Unique Structure: The presence of both benzyloxy and cyclopentyloxy groups makes 3-Benzyloxy-5-cyclopentyloxy-benzoic acid unique compared to other benzoic acid derivatives.
- Chemical Properties: The combination of these groups can lead to distinct chemical properties, such as solubility and reactivity, compared to similar compounds.
Properties
CAS No. |
919784-55-7 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-cyclopentyloxy-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C19H20O4/c20-19(21)15-10-17(22-13-14-6-2-1-3-7-14)12-18(11-15)23-16-8-4-5-9-16/h1-3,6-7,10-12,16H,4-5,8-9,13H2,(H,20,21) |
InChI Key |
NAVPOCQJXTXGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC(=CC(=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
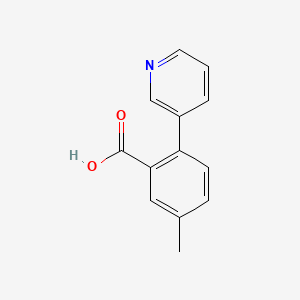
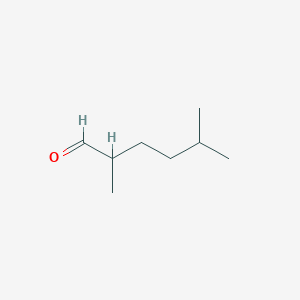
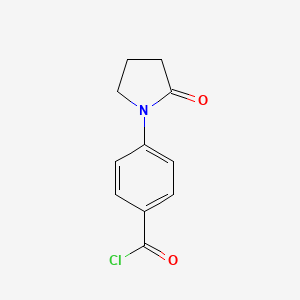
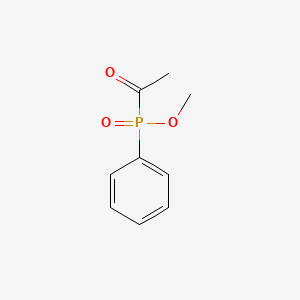
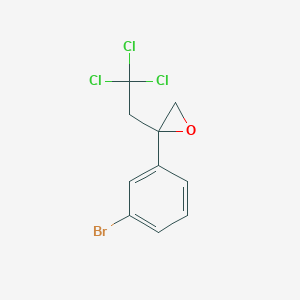
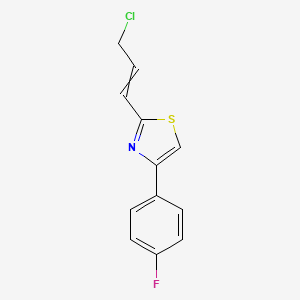
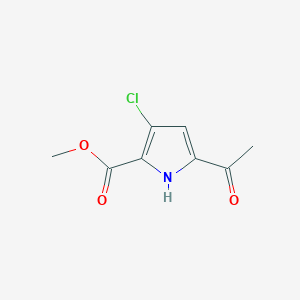
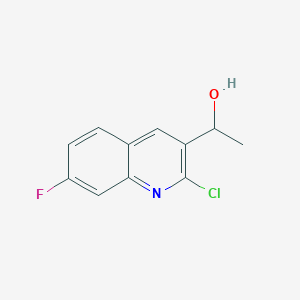
![Ethyl cyano{[(methanesulfonyl)oxy]imino}acetate](/img/structure/B8581169.png)
